3-Amino-6-methoxyacridine
Overview
Description
3-Amino-6-methoxyacridine is a DNA intercalator that selectively binds to poly (d (A-T)). Excitation of the 3-Amino-6-methoxyacridine-DNA complex (excitation/emission maxima ∼419/483 nm) is possible with most UV-light sources . It has been extensively employed to follow cation and anion movement across membranes and to study the proton-pumping activity of various membrane-bound ATPases .
Synthesis Analysis
The synthesis of acridine derivatives has been actively researched over the years as prospective therapeutic agents for a wide range of disorders . The synthetic transformation of acridine scaffolds has been focused on in various studies . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures .Molecular Structure Analysis
The molecular structure of 3-Amino-6-methoxyacridine is unique. It adopts a homodimeric architecture with a central ion-conduction pore lined by the side chains of the pore-lining helices . Conserved isoleucine residues in the center of the pore serve as the gate in the closed conformation .Chemical Reactions Analysis
The chemical reactions of 3-Amino-6-methoxyacridine involve its interaction with DNA and membranes. It binds to DNA and becomes quenched if a pH gradient forms . It has been used to follow cation and anion movement across membranes .Physical And Chemical Properties Analysis
Amino acids, which are similar in structure to 3-Amino-6-methoxyacridine, are colorless, crystalline solids. They have a high melting point greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Scientific Research Applications
RNA Activation and Hydrolysis
3-Amino-6-methoxyacridine derivatives have been extensively studied for their role in RNA hydrolysis. Kuzuya et al. (2002) demonstrated that certain acridine derivatives, including variants of 3-Amino-6-methoxyacridine, are effective in activating and selectively hydrolyzing RNA when conjugated with oligonucleotides. This process is enhanced by the presence of Lu(III) ions, leading to the development of ribozyme mimics (Kuzuya et al., 2002). Further research by Shi et al. (2004, 2005) has shown that the RNA-activating ability of these conjugates is significantly influenced by the structure of both the acridine component and the linker used (Shi et al., 2004), (Shi et al., 2005).
Antiparasitic Properties
Studies have also explored the antiparasitic properties of acridine derivatives. Di Giorgio et al. (2003) investigated the in vitro antiproliferative properties of 9-Chloro and 9-amino-2-methoxyacridines against Leishmania infantum, indicating significant antiparasitic activity, thus presenting potential as multitarget drugs for treating parasitic infections (Di Giorgio et al., 2003).
DNA Intercalation and Cleavage
Another key area of application is DNA intercalation and cleavage. Boldron et al. (2002) synthesized conjugates of acridine derivatives, demonstrating increased DNA cleavage efficiency upon complexation with copper, suggesting potential applications in targeted DNA manipulation (Boldron et al., 2002).
Anticancer Activity
Acridine derivatives have also been researched for their anticancer properties. For example, Kumar et al. (2015) synthesized various 9-amino acridine derivatives and evaluated them for their anticancer activity against different human cancer cell lines, finding some compounds with significant inhibitory effects (Kumar et al., 2015).
Cellular Uptake in Cancer Cells
Peixoto et al. (2009) conducted a study on the cellular uptake of 4-hydroxymethyl-3-aminoacridine, revealing its lysosomal localization in cancer cells. This insight is crucial for understanding the intracellular behavior of acridine derivatives in therapeutic applications (Peixoto et al., 2009).
Future Directions
properties
IUPAC Name |
6-methoxyacridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-12-5-3-10-6-9-2-4-11(15)7-13(9)16-14(10)8-12/h2-8H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWHILKSVNEXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233759 | |
Record name | 3-Amino-6-methoxyacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-methoxyacridine | |
CAS RN |
84746-03-2 | |
Record name | 3-Amino-6-methoxyacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-6-methoxyacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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